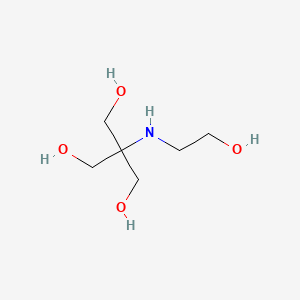

N-(4-Aminobutyl)benzamide

説明

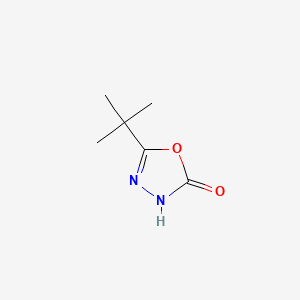

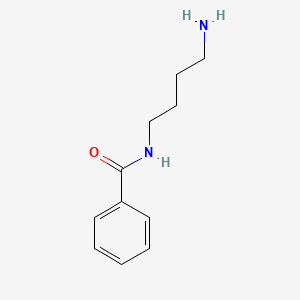

N-(4-Aminobutyl)benzamide is a compound that can be considered a derivative of benzamide, where the benzamide structure is modified by the introduction of an aminobutyl group. Benzamide derivatives have been extensively studied due to their wide range of biological activities, including anticonvulsant, antibacterial, and histone deacetylase inhibitory activities. These compounds are characterized by the presence of an amide functional group attached to a benzene ring and are often modified at various positions to enhance their biological properties .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of an amine with a benzoyl derivative or the reaction of an amine with a substituted benzoyl chloride. For instance, the synthesis of 4-amino-N-(1-phenylethyl)benzamide analogs was achieved by acylation and alkylation of the amino group, which resulted in a loss of anticonvulsant activity . Similarly, the synthesis of a tetraphenylborate ion-associate complex of a benzamide derivative was performed through an ion-associate reaction at room temperature, demonstrating the versatility of benzamide chemistry .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the presence of a 2'-substituent, such as an amino or hydroxy group, was found to be indispensable for histone deacetylase inhibitory activity . The steric factors at positions 3' and 4' of the anilide moiety also played a significant role in enzyme interaction . The molecular structure of these compounds can be characterized using various spectroscopic methods, including infrared spectra, NMR, elemental analysis, and mass spectrometry .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, which can alter their biological activity. For example, the insertion of a methylene group between the 4-amino group and the aromatic ring resulted in increased anticonvulsant potency and toxicity . Hydride reduction of the amide carbonyl also yielded compounds with different biological activities . The formation of ion-associate complexes is another reaction that can influence the interaction between bioactive molecules and receptors .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The electronic characteristics, such as the HOMO-LUMO energy gap, provide insights into the stability of the compounds . The molecular electrostatic potential maps can indicate the reactive sites of the molecules, which are important for their biological activity . The vibrational frequencies obtained from spectroscopic studies can be compared with theoretical calculations to confirm the molecular structure .

科学的研究の応用

Histone Deacetylase Inhibition

N-(4-Aminobutyl)benzamide derivatives, such as those in the class of histone deacetylase (HDAC) inhibitors, have significant implications in cancer treatment. These compounds selectively inhibit HDACs, which are involved in gene expression regulation, and have shown promise as potential anticancer drugs. For instance, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is an orally active, isotype-selective small molecule HDAC inhibitor with significant antitumor activity in vivo (Zhou et al., 2008). Another example is 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides, which inhibit HDAC1 and show activity in human tumor xenograft models in mice (Fréchette et al., 2008).

Potential in Melanoma Treatment

Radioiodinated N-(2-(diethylamino)ethyl)benzamides have been discovered as selective agents for melanotic melanoma. These derivatives, conjugated with alkylating cytostatics, have shown higher toxicity against melanoma cells compared to the parent compound, suggesting enhanced efficacy in targeted drug delivery for melanoma therapy (Wolf et al., 2004).

Colonic Prokinetic Activity

N-[1-(1-Substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides have shown to be potent colonic prokinetic agents. They bind to 5-HT(4) receptors and affect gastrointestinal motility, as evidenced in studies with conscious dogs. For example, 4-Amino-N-[1-[1-(4-aminobutyl)-4-piperidinylmethyl]-4-piperidinyl]-5-chloro-2-methoxybenzamide demonstrated excellent colonic prokinetic activity (Harada et al., 2002).

Anticonvulsant Properties

N-(Substituted)-4-aminobenzamides, like Ameltolide®, have been extensively investigated for their anticonvulsant properties. These compounds show significant promise in the treatment of epilepsy and seizures, with some analogues like 4-amino-N-(2,6-dimethylphenyl) benzamide (LY201116) being particularly potent (Afolabi & Okolie, 2013).

Inhibition of Enzymes

N-(2,6-Dimethylphenyl)-substituted-benzamides have been synthesized and screened for their inhibitory activity against various enzymes. These compounds demonstrate potential in inhibiting enzymes like human recombinant alkaline phosphatase and ecto-5′-nucleotidases, indicating their relevance in medicinal chemistry for binding nucleotide protein targets (Saeed et al., 2015).

特性

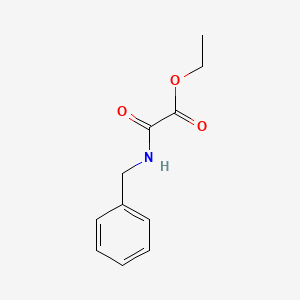

IUPAC Name |

N-(4-aminobutyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c12-8-4-5-9-13-11(14)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMQHGBUSMBFWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30205465 | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Aminobutyl)benzamide | |

CAS RN |

5692-23-9 | |

| Record name | N-(4-Aminobutyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5692-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005692239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(4-aminobutyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30205465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。